3-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that features a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: This is achieved through a nucleophilic substitution reaction where a thiol group is introduced.
Final Coupling: The final step involves coupling the intermediate with 2,5-dimethoxyphenyl and 4-methylphenyl groups under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Its interactions with specific enzymes or receptors can be explored for therapeutic purposes.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridine-6-carboxamide
- 3-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-c]pyridine-6-carboxamide
Uniqueness
The uniqueness of 3-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
3-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4S/c1-15-4-7-17(8-5-15)25-23(31)16-6-11-21-27-28-24(29(21)13-16)34-14-22(30)26-19-12-18(32-2)9-10-20(19)33-3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOFDKQYUMXOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)OC)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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